molecular formula C13H15N3O B8387845 3-Amino-6-benzyloxy-2-methylaminopyridine

3-Amino-6-benzyloxy-2-methylaminopyridine

Cat. No.: B8387845
M. Wt: 229.28 g/mol
InChI Key: PJZZDIMHLYYHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-benzyloxy-2-methylaminopyridine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-N-methyl-6-phenylmethoxypyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O/c1-15-13-11(14)7-8-12(16-13)17-9-10-5-3-2-4-6-10/h2-8H,9,14H2,1H3,(H,15,16)

InChI Key

PJZZDIMHLYYHOY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

21.4 g of zinc were added to a solution of 8.50 of 6-benzyloxy-2-methylamino-3-nitropyridine (prepared as described in Preparation 92) in 360 ml of methanol, and then 8.5 ml of acetic acid were added dropwise. The resulting mixture was then stirred at room temperature for one hour. At the end of this time, the reaction mixture was filtered to remove insoluble material. The filtrate was freed from the solvent by distillation under reduced pressure, and the resulting residue was dissolved in ethyl acetate. The solution was washed with an aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed by distillation under reduced pressure, to give 7.50 g of the title compound having Rf=0.63 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
6-benzyloxy-2-methylamino-3-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.4 g
Type
catalyst
Reaction Step Two

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